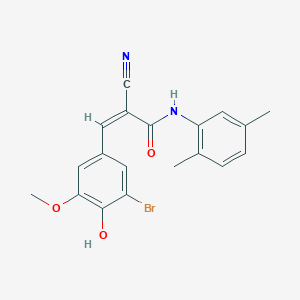
3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of beneficial effects on brain function.
Mecanismo De Acción
3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide increases the levels of GABA in the brain, which can have a range of beneficial effects on brain function. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity in the brain, and is involved in a range of physiological processes, including sleep, anxiety, and mood regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide are largely mediated by its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity in the brain, and is involved in a range of physiological processes, including sleep, anxiety, and mood regulation. By increasing the levels of GABA in the brain, 3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide can have a range of beneficial effects on brain function, including reducing seizures, reducing anxiety, and improving mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide for lab experiments is its high potency and selectivity for GABA transaminase. This makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders, as well as for developing new therapeutic agents that target the GABAergic system. However, one limitation of 3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide and its therapeutic applications. One area of interest is the development of novel therapeutic agents that target the GABAergic system, using 3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide as a starting point. Another area of interest is the potential use of 3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide in combination with other drugs for the treatment of various neurological and psychiatric disorders. Finally, there is also interest in exploring the potential use of 3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide as a tool for studying the role of GABA in various physiological processes, including sleep, anxiety, and mood regulation.
Métodos De Síntesis
3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 3-(4-chlorophenyl)-2-cyanoacrylamide, followed by cyclization with sodium ethoxide. Other methods involve the reaction of cyclopropylamine with 3-(4-chlorophenyl)propanoic acid, followed by conversion to the corresponding acid chloride and reaction with piperidine.
Aplicaciones Científicas De Investigación
3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, 3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, and has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
3-(1-cyclobutylpiperidin-4-yl)-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c18-15(16-13-5-6-13)7-4-12-8-10-17(11-9-12)14-2-1-3-14/h12-14H,1-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYFANMOQSTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-cyclobutyl-4-piperidinyl)-N-cyclopropylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5131253.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5131264.png)
![4-[(2-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5131268.png)

![2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5131284.png)
![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5131296.png)
![2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)
![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5131305.png)
![4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5131309.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5131319.png)
![(4-(2-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)methanol](/img/structure/B5131325.png)
